molecular formula C13H19ClN2 B1383261 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride CAS No. 1989659-75-7

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

Cat. No. B1383261
M. Wt: 238.75 g/mol
InChI Key: NALGJLJNZAKJTK-UHFFFAOYSA-N
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Description

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a chemical compound with the CAS Number: 1989659-75-7 . It has a molecular weight of 238.76 . The IUPAC name for this compound is 1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride .


Molecular Structure Analysis

The InChI code for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is 1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis in Organic Electronics

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is significant in the synthesis of organic electronic devices. Martins et al. (2018) demonstrated improved synthesis methods for tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, a related compound, showing their promising properties for optoelectronic applications. The study highlighted the compound's synthesis versatility and its potential in organic electronics due to its interesting optoelectronic properties (Martins et al., 2018).

Structural Characterization and Corrosion Inhibition

Louroubi et al. (2019) focused on a new pyrrole derivative, closely related to 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride, synthesizing it through a multi-component reaction. The study provided insights into its structural characteristics and potential as a corrosion inhibitor, offering valuable information on its applications in material sciences (Louroubi et al., 2019).

Optical Properties for Fluorescence Applications

Krzeszewski et al. (2014) explored the synthesis and optical properties of various substituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole. These compounds, including the tetraaryl derivatives, exhibited strong blue fluorescence and large Stokes shifts, indicating their utility in fluorescence applications. This research opens avenues for using 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride in similar applications due to its structural similarities (Krzeszewski et al., 2014).

Electronic Structure and Reactivity

The electronic structure and reactivity of 1,4-dihydropyrrolo[3,2-b]pyrrole, a compound related to 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride, were elucidated by Tanaka et al. (1987). Their study on its electronic structures using photoelectron spectroscopy provides foundational knowledge applicable to understanding the properties of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride (Tanaka et al., 1987).

Safety And Hazards

The safety information for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statements are P261 .

properties

IUPAC Name

1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALGJLJNZAKJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
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1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
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1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
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1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
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1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
Reactant of Route 6
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

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